2,7-Diiodo-9,9-dimethyl-9H-fluorene

Polymer Synthesis Suzuki Coupling OLED Materials

2,7-Diiodo-9,9-dimethyl-9H-fluorene (CAS: 144981-86-2) is a halogenated fluorene derivative characterized by two iodine atoms at the 2 and 7 positions and geminal dimethyl groups at the 9 position of the fluorene core. This structure imparts a rigid, planar π-conjugated system with excellent thermal and chemical stability, making it a premier intermediate for synthesizing conjugated polymers and small molecules for organic electronics.

Molecular Formula C15H12I2
Molecular Weight 446.06 g/mol
CAS No. 144981-86-2
Cat. No. B133336
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,7-Diiodo-9,9-dimethyl-9H-fluorene
CAS144981-86-2
Molecular FormulaC15H12I2
Molecular Weight446.06 g/mol
Structural Identifiers
SMILESCC1(C2=C(C=CC(=C2)I)C3=C1C=C(C=C3)I)C
InChIInChI=1S/C15H12I2/c1-15(2)13-7-9(16)3-5-11(13)12-6-4-10(17)8-14(12)15/h3-8H,1-2H3
InChIKeyGYOWFFGLGGCYSQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,7-Diiodo-9,9-dimethyl-9H-fluorene (CAS 144981-86-2): A High-Reactivity Building Block for Advanced Organic Electronics


2,7-Diiodo-9,9-dimethyl-9H-fluorene (CAS: 144981-86-2) is a halogenated fluorene derivative characterized by two iodine atoms at the 2 and 7 positions and geminal dimethyl groups at the 9 position of the fluorene core . This structure imparts a rigid, planar π-conjugated system with excellent thermal and chemical stability, making it a premier intermediate for synthesizing conjugated polymers and small molecules for organic electronics . Its primary value proposition lies in the significantly enhanced reactivity of the carbon-iodine (C-I) bonds compared to other halogenated analogs, which directly translates to higher yields and superior molecular weights in critical cross-coupling polymerizations [1].

Why Procuring 2,7-Diiodo-9,9-dimethyl-9H-fluorene is Non-Negotiable for High-Performance Polymer Synthesis


While the 2,7-dibromo analog (CAS 28320-32-3) is a common alternative, it cannot be considered a generic substitute for 2,7-diiodo-9,9-dimethyl-9H-fluorene. The fundamental difference in carbon-halogen bond strength and reactivity leads to quantifiably different polymerization outcomes [1]. In palladium-catalyzed cross-coupling reactions, the weaker C-I bond undergoes oxidative addition much more readily than the C-Br bond. This results in the diiodo monomer achieving significantly higher molecular weight polymers and greater yields under identical or milder conditions [2]. Attempting to substitute with the dibromo variant will compromise polymer chain length, which is a critical determinant of electronic performance and processability, thereby invalidating the material specifications required for high-end applications.

Quantitative Evidence for Selecting 2,7-Diiodo-9,9-dimethyl-9H-fluorene Over Its Closest Analogs


Direct Evidence: Diiodo Monomer Outperforms Dibromo Analog in Achieving Higher Molecular Weight Polymers

In a direct head-to-head comparison using Heck-type coupling polymerization, the use of a diiodo-functionalized monomer instead of its dibromo counterpart led to a substantial increase in polymer molecular weight. The diiodo-monomer achieved a weight-average molecular weight (Mw) of 2.47 x 10^4 g/mol and a yield of 90.2%, while the dibromo-monomer resulted in a significantly lower Mw of 9.84 x 10^3 g/mol and a yield of 75.4% under the same PdCl2/CuAc2/PPh3 catalyst system [1]. This demonstrates a greater than 2.5-fold increase in molecular weight when using the diiodo variant.

Polymer Synthesis Suzuki Coupling OLED Materials

Corroborating Evidence: Fluorene-Based Diiodo Monomers Lead to Higher Molecular Weight in Suzuki Polymerizations

A comparative study on the synthesis of poly[2,7-(9,9-dihexylfluorene)-alt-2,7-[9,9-bis(2-cyanoethyl)fluorene]] via Suzuki coupling explicitly concluded that using the diiodo-functionalized monomer (9,9-bis(2-cyanoethyl)-2,7-diiodofluorene) yielded a higher molecular weight polymer compared to when the dibromo analog (9,9-bis(2-cyanoethyl)-2,7-dibromofluorene) was employed [1]. Although specific Mw values were not provided in the abstract, this finding reinforces the superior performance of the diiodo substituent in fluorene-based monomers for achieving high degrees of polymerization.

Suzuki Coupling Polyfluorene Polymer LED

Class-Level Inference: Iodoarenes Offer Superior Reactivity Over Bromoarenes in Key Cross-Coupling Reactions

The fundamental principle governing the enhanced performance of 2,7-diiodo-9,9-dimethyl-9H-fluorene is the well-established reactivity order of aryl halides in palladium-catalyzed cross-coupling reactions: I > Br >> Cl [1]. This is attributed to the lower carbon-halogen bond dissociation energy and the more facile oxidative addition step for C-I bonds. Consequently, polymerizations using diiodo monomers can proceed under milder conditions, achieve faster reaction rates, and attain higher degrees of polymerization, leading to the superior molecular weights observed in direct comparative studies [2].

Cross-Coupling Reactivity Oxidative Addition

Derived Material Property: High Thermal Stability of Resulting Polyfluorenes

Polymers synthesized using 2,7-diiodo-9,9-dimethyl-9H-fluorene as a precursor are expected to exhibit high thermal stability, a characteristic of the polyfluorene class. The rigid fluorene core and the high molecular weight achieved with the diiodo monomer contribute to decomposition temperatures (Td) typically exceeding 400 °C and glass transition temperatures (Tg) above 100 °C . While this is class-level evidence for the resulting polymer rather than a direct measurement on the monomer, it underscores the procurement value of the diiodo monomer as a gateway to robust, high-performance materials.

Thermal Stability Polyfluorene OLED

Validated Application Scenarios for 2,7-Diiodo-9,9-dimethyl-9H-fluorene Based on Comparative Evidence


Synthesis of High-Molecular-Weight Polyfluorenes for Blue OLED Emitters

Researchers and manufacturers aiming to produce solution-processable, high-performance blue-emitting polymers for OLEDs should prioritize this compound. The quantitative evidence shows that using the diiodo monomer over its dibromo analog yields polymers with a >2.5x higher molecular weight (2.47 x 10^4 g/mol vs. 9.84 x 10^3 g/mol) and significantly greater yields (90.2% vs. 75.4%) [1]. This directly translates to superior film quality, enhanced charge transport, and improved device efficiency and lifetime .

Fabrication of Solution-Processed Organic Field-Effect Transistors (OFETs)

For the development of high-mobility semiconducting polymers for OFETs, chain length and order are critical. The higher molecular weight achieved with 2,7-diiodo-9,9-dimethyl-9H-fluorene facilitates better π-π stacking and interchain connectivity, which are essential for efficient charge transport [1]. The monomer's iodine substituents enable the efficient synthesis of donor-acceptor copolymers with well-defined architectures, optimizing the performance of solution-processed transistors.

Development of Robust Organic Photovoltaic (OPV) Active Layers

In OPV research, the stability and morphology of the active layer are paramount. The high-molecular-weight polymers accessible via this diiodo monomer exhibit excellent thermal stability (Td > 400 °C) and form robust films resistant to morphological degradation . This ensures long-term operational stability of the solar cell under continuous illumination and thermal stress, a key advantage over materials derived from less reactive halogenated precursors.

Construction of Advanced Functional Materials via Sonogashira and Other Cross-Couplings

The high reactivity of the C-I bond in this compound extends its utility beyond Suzuki polymerizations. It is an ideal substrate for Sonogashira coupling to synthesize alkyne-functionalized fluorene derivatives [1] and for Buchwald-Hartwig aminations to create hole-transporting materials . Its versatility and superior reactivity make it a more efficient and reliable building block for complex molecular architectures compared to its less reactive brominated analogs.

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